S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate
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Overview
Description
S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate: is a chemical compound with the molecular formula C6H12N2O3S2. It contains a variety of functional groups, including a nitrile group, a secondary amine, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 2-cyanoethylamine with a suitable thiosulfate donor under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The secondary amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines and thiosulfate derivatives.
Scientific Research Applications
Chemistry: S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, this compound can be used to study the effects of thiosulfate derivatives on cellular processes and enzyme activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of S-2-((2-Cyanoethyl)amino)propyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with specific molecular targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
- S-2-((2-Cyanoethyl)amino)ethyl hydrogen thiosulfate
- S-2-((2-Cyanoethyl)amino)butyl hydrogen thiosulfate
- S-2-((2-Cyanoethyl)amino)pentyl hydrogen thiosulfate
Uniqueness: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .
Properties
CAS No. |
23545-61-1 |
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Molecular Formula |
C6H12N2O3S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)-1-sulfosulfanylpropane |
InChI |
InChI=1S/C6H12N2O3S2/c1-6(8-4-2-3-7)5-12-13(9,10)11/h6,8H,2,4-5H2,1H3,(H,9,10,11) |
InChI Key |
WRNWIYJRUVWHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSS(=O)(=O)O)NCCC#N |
Origin of Product |
United States |
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